2-Hexyloxy-benzamidine; hydrochloride
Overview
Description
2-Hexyloxy-benzamidine; hydrochloride, also known as hexylbenzamidine hydrochloride, is a synthetic compound with the molecular formula C13H21ClN2O and a molecular weight of 256.77 g/mol. This compound is used in various research fields due to its unique chemical properties.
Mechanism of Action
Target of Action
The primary target of 2-Hexyloxy-benzamidine; hydrochloride, also known as hexylbenzamidine hydrochloride, is trypsin . Trypsin is a serine protease that plays a crucial role in protein digestion and other physiological processes .
Mode of Action
This compound interacts with trypsin by binding to its active site, thereby inhibiting its proteolytic activity . This interaction results in the modulation of trypsin’s function, leading to changes in the physiological processes it is involved in .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of trypsin’s proteolytic activity . This can lead to changes in protein digestion and other trypsin-mediated physiological processes .
Action Environment
The action of this compound can be influenced by environmental factors such as pH. For instance, benzamidinium compounds, which include this compound, have been shown to hydrolyse at room temperature in aqueous base to give the corresponding primary amide . This reaction has a half-life of 300 days for unsubstituted benzamidinium at pH 9, but is relatively rapid at higher pHs (e.g. t1/2 = 6 days at pH 11 and 15 hours at pH 13) .
Preparation Methods
The synthesis of 2-Hexyloxy-benzamidine; hydrochloride typically involves the reaction of benzonitrile with hexanol in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of advanced techniques such as continuous flow reactors to enhance yield and purity .
Chemical Reactions Analysis
2-Hexyloxy-benzamidine; hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the hexyl group can be replaced by other functional groups.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding benzamidine and hexanol.
Scientific Research Applications
2-Hexyloxy-benzamidine; hydrochloride is utilized in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is used in biochemical assays to study enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
2-Hexyloxy-benzamidine; hydrochloride can be compared with other benzamidine derivatives, such as:
Benzamidine hydrochloride: A simpler derivative used as a protease inhibitor.
4-Hydroxybenzamidine hydrochloride: Another derivative with hydroxyl substitution, used in similar biochemical applications.
N-Phenylbenzamidine hydrochloride: A derivative with a phenyl group, used in organic synthesis and medicinal chemistry.
Properties
IUPAC Name |
2-hexoxybenzenecarboximidamide;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O.ClH/c1-2-3-4-7-10-16-12-9-6-5-8-11(12)13(14)15;/h5-6,8-9H,2-4,7,10H2,1H3,(H3,14,15);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYRXTYLNQUNYQR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=CC=CC=C1C(=N)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.77 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57075-85-1 | |
Record name | Benzenecarboximidamide, 2-(hexyloxy)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57075-85-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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